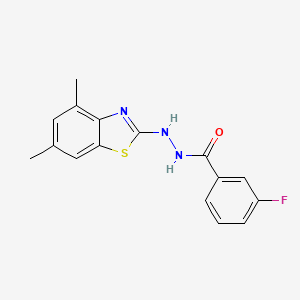

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a type of organic heterobicyclic compound . They are part of a collection of rare and unique chemicals often used by early discovery researchers .

Molecular Structure Analysis

Benzothiazoles have a two-ring structure, one of which is a benzene ring and the other is a thiazole ring . The exact molecular structure of “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving benzothiazoles can vary widely depending on the specific compound and the conditions under which the reaction takes place . Without specific information on “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide”, it’s difficult to provide an accurate analysis of its chemical reactions.Scientific Research Applications

Therapeutic Potential and Anticancer Applications

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide, as part of the benzothiazole family, has been explored for its versatile applications in pharmaceutical and medicinal chemistry. Benzothiazoles are acknowledged for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, their structural simplicity and the 2-arylbenzothiazole moiety, in particular, are under development for antitumor agents. The significance of benzothiazole derivatives in cancer treatment is highlighted by their role as potential chemotherapeutic agents. These compounds have been identified for their anticancer, antimicrobial, anti-inflammatory, and other biological activities, emphasizing their value in drug discovery and the development of therapies for various human diseases (Kamal et al., 2015; Ahmed et al., 2012).

Structural Modifications and Drug Design

Benzothiazole derivatives have been subject to structural modifications to enhance their pharmacological profiles. These modifications are aimed at developing new benzothiazoles and their conjugate systems as potential chemotherapeutics. The review on structural modifications sheds light on the promising biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for drug design and development. The exploration of heterocyclic derivatives bearing the benzothiazole moiety further underscores their significance in the search for new therapeutic agents with antitumor properties (Keri et al., 2015).

Pharmacological Activities and Medicinal Chemistry

The benzothiazole nucleus is pivotal in medicinal chemistry, owing to its incorporation into a variety of natural products and pharmaceutical agents that exhibit diverse pharmacological activities. Benzothiazoles and their derivatives have been studied for their potential in treating various diseases, highlighting their role in the development of new therapeutic agents. The extensive exploration of benzothiazoles in drug discovery reflects their growing importance and the opportunities they present for future pharmaceutical advancements (Law & Yeong, 2022).

Safety And Hazards

Future Directions

The future directions for research on benzothiazoles will likely depend on the results of ongoing studies into their properties and potential applications . Without specific information on “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide”, it’s difficult to predict specific future directions.

properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-9-6-10(2)14-13(7-9)22-16(18-14)20-19-15(21)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHOLNRJVMMPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)

![5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine](/img/structure/B2640055.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2640056.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2640061.png)

![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)

![2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B2640067.png)

![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)

![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)